2-Chloro-4-iodopyridin-3-ol
Overview
Description
“2-Chloro-4-iodopyridin-3-ol” is a halogenated heterocycle . It is a unique chemical provided to early discovery researchers . The empirical formula is C5H3ClINO and it has a molecular weight of 255.44 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has chlorine and iodine substituents at the 2nd and 4th positions respectively, and a hydroxyl group at the 3rd position .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
1. Halogen Bonding in Crystal Packing
2-Chloro-4-iodopyridin-3-ol is used in the synthesis of halobismuthates with 3-iodopyridinium cations. These compounds show that halogen⋯halogen contacts play a significant role in the formation of crystal packing. The energies of these interactions were estimated using theoretical methods, indicating its potential in crystallography studies (Gorokh et al., 2019).
2. Synthesis of Agrochemicals
The compound serves as an important raw material for producing other chemicals like 2-chloro-3-(trifluoromethyl) pyridine, which is an intermediate in synthesizing flazasulfuron, an agrochemical. Its synthesis involves diazotization and iodination, highlighting its role in agricultural chemistry (Du Yi-hui, 2009).
3. Recyclable Hypervalent Iodine Reagents
This compound derivatives, such as 2-iodylpyridines, are used as recyclable reagents for oxidation of sulfides and alcohols. This reusability aspect demonstrates its efficiency and potential environmental benefits in chemical synthesis (Yoshimura et al., 2011).
4. Halogen Dance Reactions
This chemical is involved in halogen dance reactions, which are critical for the synthesis of fused polyaromatic alkaloids and various polysubstituted pyridines. Such reactions highlight its significance in the creation of complex organic molecules (Rocca et al., 1993).
5. Building Blocks in Medicinal Chemistry
The compound is used in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry research, demonstrating the compound's utility in the development of new drugs (Wu et al., 2022).
6. Palladium-Catalyzed Aminations
This compound derivatives are used in palladium-catalyzed aminations, a process critical for introducing amine functionalities into molecules, which is a common requirement in pharmaceutical chemistry (Maes et al., 2002).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Future Directions
Properties
IUPAC Name |
2-chloro-4-iodopyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLBLXOJIBRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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